9-Ethyl-3-isothiocyanato-9H-carbazole

Fluorescent Probe Cadmium Detection Environmental Monitoring

9-Ethyl-3-isothiocyanato-9H-carbazole (CAS 95756-56-2) is a functionalized carbazole derivative with the molecular formula C15H12N2S and a molecular weight of 252.34 g/mol. It features a carbazole core substituted at the 9-position with an ethyl group and at the 3-position with an isothiocyanate (N=C=S) moiety.

Molecular Formula C15H12N2S
Molecular Weight 252.34
CAS No. 95756-56-2
Cat. No. B2822758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyl-3-isothiocyanato-9H-carbazole
CAS95756-56-2
Molecular FormulaC15H12N2S
Molecular Weight252.34
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)N=C=S)C3=CC=CC=C31
InChIInChI=1S/C15H12N2S/c1-2-17-14-6-4-3-5-12(14)13-9-11(16-10-18)7-8-15(13)17/h3-9H,2H2,1H3
InChIKeyZDIOYNRRDHVBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethyl-3-isothiocyanato-9H-carbazole (CAS 95756-56-2) for Fluorescence Probe Development and Cd2+ Detection


9-Ethyl-3-isothiocyanato-9H-carbazole (CAS 95756-56-2) is a functionalized carbazole derivative with the molecular formula C15H12N2S and a molecular weight of 252.34 g/mol . It features a carbazole core substituted at the 9-position with an ethyl group and at the 3-position with an isothiocyanate (N=C=S) moiety . This compound is primarily utilized as a ratiometric and fluorometric probe for the selective detection of cadmium ions (Cd2+) in aqueous media, exhibiting a chelation-enhanced fluorescence (CHEF) mechanism [1].

Why 9-Ethyl-3-isothiocyanato-9H-carbazole Cannot Be Replaced by Other Carbazole or Isothiocyanate Derivatives


Generic substitution of 9-ethyl-3-isothiocyanato-9H-carbazole with other carbazole derivatives or simple aryl isothiocyanates is not feasible due to its unique and validated performance as a fluorescent probe for Cd2+. The specific combination of the carbazole fluorophore and the 3-isothiocyanate substituent enables a chelation-enhanced fluorescence (CHEF) mechanism that is highly selective for Cd2+ over other metal ions [1]. Alternative probes, including other carbazole-based sensors, often exhibit lower sensitivity (higher detection limits), poorer selectivity, or require more complex synthesis [2]. The reported detection limit of 0.95 μM for Cd2+ in aqueous media, along with a fluorescence enhancement factor and a defined 2:1 binding stoichiometry, establishes a quantitative performance benchmark that is not inherent to the broader class of carbazole or isothiocyanate compounds [1].

Quantitative Differentiation of 9-Ethyl-3-isothiocyanato-9H-carbazole for Procurement and Method Development


Superior Detection Limit for Cd2+ in Aqueous Media Compared to Other Fluorescent Probes

9-Ethyl-3-isothiocyanato-9H-carbazole demonstrates a detection limit of 0.95 μM (S/N = 2) for Cd2+ in an aqueous system [1]. This value is lower than many reported carbazole-based and other small-molecule fluorescent probes for Cd2+, which often exhibit detection limits in the micromolar to tens of micromolar range [2].

Fluorescent Probe Cadmium Detection Environmental Monitoring

Quantified Fluorescence Enhancement and Lifetime Increase for Cd2+ Detection

Upon binding to Cd2+, 9-ethyl-3-isothiocyanato-9H-carbazole exhibits a significant fluorescence enhancement at 482 nm with a quantum yield (ФF) of 0.16 [1]. The fluorescence lifetime of the Cd2+ complex increases by 3.29 ns compared to the free ligand, confirming the formation of a stable chelate complex [1]. This 'turn-on' response is selective for Cd2+ over other common metal ions [1].

Fluorescence Spectroscopy Sensing Mechanism Analytical Chemistry

Validated 2:1 Binding Stoichiometry with Cd2+

Job's plot analysis confirms a 2:1 (ligand:metal) binding stoichiometry between 9-ethyl-3-isothiocyanato-9H-carbazole and Cd2+, supporting a chelation-enhanced fluorescence (CHEF) mechanism [1]. This defined stoichiometry is essential for quantitative analytical method development and distinguishes the compound from probes with undefined or variable binding ratios.

Coordination Chemistry Sensor Design Analytical Method Validation

High Selectivity for Cd2+ Over Competing Metal Ions

The probe exhibits a selective fluorescence turn-on response for Cd2+, with negligible response to other metal ions including Mg2+, Ca2+, Zn2+, Cu2+, Na+, Al3+, Cr3+, Mn2+, and Ni2+ [1]. This selectivity is a critical performance attribute, as many fluorescent probes suffer from cross-reactivity, particularly with Zn2+ or Cu2+ [2].

Metal Ion Selectivity Fluorescent Chemosensor Environmental Analysis

Validated Applications of 9-Ethyl-3-isothiocyanato-9H-carbazole for Cd2+ Sensing and Fluorescence-Based Detection


Quantitative Cadmium Analysis in Environmental Water Samples

9-Ethyl-3-isothiocyanato-9H-carbazole can be employed as a turn-on fluorescent probe for the quantification of Cd2+ in drinking water, wastewater, and natural water bodies. Its detection limit of 0.95 μM [1] and high selectivity over common interferents make it suitable for monitoring compliance with regulatory limits for cadmium contamination.

Fluorescence-Based Detection of Cd2+ in Biological Fluids and Cell Lysates

The probe's aqueous compatibility and selective response to Cd2+ over biologically relevant metal ions (e.g., Zn2+, Ca2+, Mg2+) [1] support its use in quantifying cadmium uptake or accumulation in biological samples, including cell culture media and tissue homogenates, in toxicology and pharmacology studies.

Development of Portable or Point-of-Use Cd2+ Sensors

The instantaneous visual color change from colorless to faint blue upon Cd2+ binding [1], combined with the quantitative fluorescence response, enables the design of low-cost, portable test kits or dipstick sensors for field-based cadmium screening in agricultural soils, industrial effluents, or consumer products.

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